

# An In-depth Technical Guide to the Target Profile of GTP-14564

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of GTP-14564, a potent and selective tyrosine kinase inhibitor. It details the compound's target profile, mechanism of action, and the experimental basis for its characterization, with a focus on its potential application in oncology.

#### **Executive Summary**

GTP-14564 is a small molecule inhibitor targeting Class III receptor tyrosine kinases (RTKs).[1] Identified as 3-Phenyl-1H-benzofuro[3,2-c]pyrazole, it is an ATP-competitive inhibitor with significant potency against Fms-like tyrosine kinase 3 (FLT3), particularly versions with internal tandem duplication (ITD) mutations, which are common drivers in Acute Myeloid Leukemia (AML).[1][2] GTP-14564 also shows activity against other Class III RTKs including c-Kit, c-Fms, and PDGFRβ.[3] Its mechanism involves the selective inhibition of aberrant downstream signaling pathways, primarily the STAT5 pathway, which is critical for the proliferation of FLT3-ITD expressing leukemia cells.[2] This selective cytotoxicity makes GTP-14564 a molecule of interest for targeted cancer therapy.[2][4]

## **Physicochemical Properties**

A summary of the key physicochemical properties of GTP-14564 is presented below.



| Property          | Value                                          | Reference |
|-------------------|------------------------------------------------|-----------|
| Chemical Name     | 3-Phenyl-1H-benzofuro[3,2-c]pyrazole           |           |
| Molecular Formula | C15H10N2O                                      | [3]       |
| Molecular Weight  | 234.26 g/mol                                   | [3]       |
| CAS Number        | 34823-86-4                                     | [3]       |
| Purity            | ≥99%                                           | [3]       |
| Solubility        | Soluble to 100 mM in DMSO and 25 mM in ethanol | [3]       |

## **Target Profile and Selectivity**

GTP-14564 demonstrates high potency and selectivity for Class III RTKs, with minimal activity against a range of other kinases at therapeutic concentrations.

Table 3.1: In Vitro Kinase Inhibitory Activity (IC50)



| Target Kinase         | IC50 (μM) | Kinase Family |
|-----------------------|-----------|---------------|
| FLT3 (ITD-FLT3)       | 0.3       | Class III RTK |
| FLT3 (Wild-Type)      | 0.3       | Class III RTK |
| c-Fms                 | 0.3       | Class III RTK |
| c-Kit                 | 0.3       | Class III RTK |
| PDGFRβ                | 1.0       | Class III RTK |
| ERK1, ERK2, EGFR      | > 10      | Other Kinases |
| MEK1, HER2, Src       | > 10      | Other Kinases |
| Abl, PKC, PKA, Akt    | > 10      | Other Kinases |
| Data sourced from R&D |           |               |
| Systems and Tocris    |           |               |
| Bioscience.[3]        |           |               |

Table 3.2: Cellular Growth Inhibition

| Cell Line                                                      | Treatment Condition              | IC <sub>50</sub> / Effective<br>Concentration |
|----------------------------------------------------------------|----------------------------------|-----------------------------------------------|
| Ba/F3 expressing ITD-FLT3                                      | Interleukin-3 independent growth | 1 μΜ                                          |
| Ba/F3 expressing wt-FLT3                                       | FLT3 ligand-dependent growth     | ~30 µM                                        |
| Data derived from studies by<br>Murata K, et al. (2003).[2][5] |                                  |                                               |

The data highlights that while GTP-14564 inhibits the kinase activity of both wild-type (wt) and ITD-mutated FLT3 equally, it is significantly more effective at inhibiting the growth of cells dependent on the ITD-FLT3 mutation.[2] This suggests a differential downstream signaling dependency, which is a key aspect of its selective cytotoxicity.[2]

#### **Mechanism of Action and Signaling Pathways**







GTP-14564 exerts its effect by inhibiting the constitutive activation of the FLT3 receptor in cancer cells.[2] In AML, the FLT3-ITD mutation leads to ligand-independent dimerization and autophosphorylation of the receptor, triggering downstream signaling cascades that promote cell proliferation and survival.

Research indicates that ITD-FLT3-driven proliferation is critically dependent on the activation of the STAT5 signaling pathway.[2] GTP-14564 effectively blocks this activation. In contrast, wt-FLT3 signaling relies more on the MAPK pathway for proliferation.[2] This differential pathway reliance is believed to be the basis for the observed selective cytotoxicity of GTP-14564 against ITD-FLT3 positive cells.[2]





Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. GTP-14564 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. Selective cytotoxic mechanism of GTP-14564, a novel tyrosine kinase inhibitor in leukemia cells expressing a constitutively active Fms-like tyrosine kinase 3 (FLT3) [pubmed.ncbi.nlm.nih.gov]
- 3. rndsystems.com [rndsystems.com]
- 4. bocsci.com [bocsci.com]
- 5. medkoo.com [medkoo.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Target Profile of GTP-14564]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b502738#gtp-14564-target-profile]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com